molecular formula C8H15N3 B10904168 1-Ethyl-3-isopropyl-1H-pyrazol-4-amine

1-Ethyl-3-isopropyl-1H-pyrazol-4-amine

Cat. No.: B10904168
M. Wt: 153.22 g/mol
InChI Key: IVLKRQGZWJGUEZ-UHFFFAOYSA-N
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Description

1-Ethyl-3-isopropyl-1H-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The unique structure of this compound, which includes an ethyl group at the first position and an isopropyl group at the third position, makes it an interesting subject for various chemical and biological studies .

Preparation Methods

The synthesis of 1-Ethyl-3-isopropyl-1H-pyrazol-4-amine can be achieved through several routes. One common method involves the cyclization of hydrazines with 1,3-diketones. The reaction typically requires a catalyst and is carried out under reflux conditions. Another approach is the use of multicomponent reactions, which involve the combination of various reactants in a single reaction vessel to form the desired pyrazole derivative .

Industrial production methods often involve the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. These methods are advantageous for large-scale production, as they can be easily scaled up and optimized for efficiency .

Chemical Reactions Analysis

1-Ethyl-3-isopropyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Scientific Research Applications

1-Ethyl-3-isopropyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-3-isopropyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-Ethyl-3-isopropyl-1H-pyrazol-4-amine can be compared with other pyrazole derivatives, such as:

    1-Ethyl-5-methyl-1H-pyrazol-3-amine: This compound has a similar structure but with a methyl group at the fifth position instead of an isopropyl group.

    1-Isopropyl-3-methyl-1H-pyrazol-5-amine: This derivative has an isopropyl group at the first position and a methyl group at the third position.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

1-ethyl-3-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C8H15N3/c1-4-11-5-7(9)8(10-11)6(2)3/h5-6H,4,9H2,1-3H3

InChI Key

IVLKRQGZWJGUEZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(C)C)N

Origin of Product

United States

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